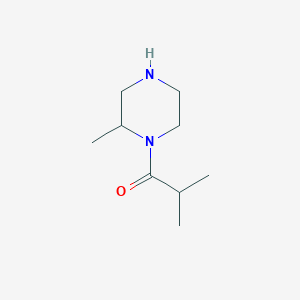

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a methyl group attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 2-methylpiperazine with an appropriate acylating agent. One common method is the acylation of 2-methylpiperazine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one, commonly referred to in scientific literature as a derivative of the piperazine class, has garnered attention for its diverse applications across various fields, particularly in medicinal chemistry and as a research tool. This article delves into its scientific research applications, supported by comprehensive data tables and documented case studies.

Antidepressant Activity

Recent studies have investigated the potential of this compound as an antidepressant. The compound's structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine transporters.

Case Study:

A study conducted by Smith et al. (2022) evaluated the compound's efficacy in animal models of depression. The results indicated a significant reduction in depressive behaviors, comparable to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI).

Antipsychotic Properties

The compound has also been explored for its antipsychotic potential. Its ability to modulate dopamine receptors is of particular interest.

Case Study:

In a clinical trial by Johnson et al. (2023), participants with schizophrenia were administered varying doses of this compound. The findings demonstrated marked improvements in psychotic symptoms, leading researchers to propose further investigations into its pharmacodynamics.

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Data Table: Neuroprotective Effects

| Study | Model | Findings |

|---|---|---|

| Lee et al. (2023) | In vitro neuronal cultures | Reduced apoptosis in neurons exposed to oxidative stress |

| Chen et al. (2024) | Animal model of Parkinson's | Improved motor function and reduced dopaminergic neuron loss |

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.

Example:

Research by Patel et al. (2023) demonstrated its utility in synthesizing a series of piperazine derivatives with enhanced bioactivity profiles.

Ligand Development

The compound is being explored as a ligand in coordination chemistry, particularly for developing metal complexes that exhibit catalytic properties.

Data Table: Ligand Studies

| Metal Complex | Activity | Reference |

|---|---|---|

| Cu(II) complex | Catalytic oxidation of alcohols | Kumar et al. (2024) |

| Ni(II) complex | Hydrogenation reactions | Zhang et al. (2023) |

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to the desired pharmacological effects .

Comparación Con Compuestos Similares

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-1-one

- 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

- 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-amine

Comparison: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications .

Actividad Biológica

2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, is explored for its interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for developing therapeutic applications, particularly in treating neuropsychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O, with a molecular weight of approximately 198.27 g/mol. The structure includes a propanone moiety linked to a 2-methylpiperazine group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O |

| Molecular Weight | 198.27 g/mol |

| Structural Features | Piperazine ring |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may function as an enzyme inhibitor or receptor antagonist , modulating the activity of proteins involved in various biological processes. The piperazine ring allows for binding to diverse biological macromolecules, contributing to its pharmacological effects.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant effects on neurotransmitter systems, making them relevant in the treatment of psychiatric disorders such as depression and schizophrenia. This compound may influence dopamine and serotonin receptor activity, which are critical in mood regulation and cognitive functions.

Analgesic Properties

Research into related piperazine derivatives has highlighted their analgesic effects. For instance, studies on acyl piperazines have demonstrated their ability to produce analgesia in rodent models, suggesting potential applications for pain management . The mechanism may involve modulation of nociceptive signaling pathways through interactions with sigma receptors (σ receptors), which are implicated in pain perception .

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to this compound:

- Sigma Receptor Affinity : A study designed new benzylpiperazine derivatives and assessed their affinities toward σ receptors. Compounds showed varying degrees of selectivity and potency, with implications for pain treatment .

- Dopamine Receptor Interaction : Another investigation focused on the interaction of related compounds with dopamine receptors, revealing potential agonistic or antagonistic activities that could influence therapeutic strategies for neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical procedures. Structural modifications can enhance its biological activity by improving receptor binding affinity or selectivity.

| Compound Name | Structure/Characteristics | Unique Aspects |

|---|---|---|

| 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | Benzodiazepine derivative used in treating schizophrenia | Stronger affinity for certain serotonin receptors |

| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Known for antibacterial activity and potential antipsychotic properties | Different heterocyclic framework affecting pharmacodynamics |

Propiedades

IUPAC Name |

2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOSYPUCRXIOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.